(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride

Catalog No.
S12337491
CAS No.
1213360-96-3
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hyd...

CAS Number

1213360-96-3

Product Name

(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride

IUPAC Name

(R)-cyclopropyl-(2,4-dimethylphenyl)methanamine;hydrochloride

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H17N.ClH/c1-8-3-6-11(9(2)7-8)12(13)10-4-5-10;/h3,6-7,10,12H,4-5,13H2,1-2H3;1H/t12-;/m1./s1

InChI Key

HSAJTARLERSGBQ-UTONKHPSSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2CC2)N)C.Cl

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C2CC2)N)C.Cl

(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride is a chiral amine compound characterized by the presence of a cyclopropyl group attached to a 2,4-dimethylphenyl ring. Its chemical formula is C12H18ClNC_{12}H_{18}ClN and it has a molecular weight of approximately 211.73 g/mol. This compound is identified by the CAS number 1213360-96-3 and is typically available in hydrochloride salt form, which enhances its solubility in water and makes it suitable for various applications in research and industry .

  • Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents, leading to the formation of the cyclopropyl moiety.
  • Attachment of the 2,4-Dimethylphenyl Group: The process typically involves nucleophilic substitution reactions where the cyclopropyl group is introduced to a suitable precursor containing the 2,4-dimethylphenyl structure.
  • Hydrochloride Formation: The final step often includes the reaction with hydrochloric acid to form the hydrochloride salt, which is more stable and easier to handle .

Research indicates that (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride exhibits potential biological activities, particularly in modulating enzyme and receptor interactions. It may act as an agonist or antagonist at specific molecular targets, influencing various biochemical pathways. Studies are ongoing to explore its pharmacological properties and possible therapeutic applications.

The synthesis methods for (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride can be categorized into laboratory-scale and industrial-scale processes:

  • Laboratory Scale: Typically involves classical organic synthesis techniques using readily available reagents and solvents under controlled conditions to optimize yield and purity.
  • Industrial Scale: Focuses on scalability and cost-effectiveness, often employing catalysts and specific reaction conditions to enhance yield and selectivity while minimizing environmental impact.

(R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride has several applications across various fields:

  • Chemical Research: Used as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biological Studies: Investigated for its interactions with biological systems, including enzyme activity modulation and receptor binding studies.
  • Pharmaceutical Development: Explored for potential use as a pharmaceutical agent in developing new drugs targeting specific diseases or conditions.
  • Industrial Use: Employed in producing specialty chemicals and as an intermediate in various industrial chemical processes .

Interaction studies involving (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride focus on its binding affinity to various receptors and enzymes. These studies help elucidate its mechanism of action, which may involve altering receptor conformations or competing with endogenous substrates. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile .

Several compounds share structural similarities with (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride. Here are a few notable examples:

Compound NameCAS NumberMolecular FormulaMolecular Weight
(R)-Cyclopropyl(phenyl)methanamine hydrochloride1416450-04-8C10H14ClN183.68 g/mol
(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride1213682-09-7C12H18ClN211.73 g/mol

Uniqueness of (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine Hydrochloride

What sets (R)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride apart from similar compounds is its specific chiral configuration and the unique combination of functional groups that contribute to its distinct biological activity profile. The presence of both cyclopropyl and 2,4-dimethylphenyl groups allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry .

Systematic Nomenclature and Molecular Formula

The compound is formally named (R)-cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride under IUPAC guidelines. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 211.73 g/mol (free base: 175.27 g/mol). The hydrochloride salt form enhances stability and crystallinity, critical for purification and handling.

Stereochemical Configuration

The (R)-configuration at the chiral center arises from the spatial arrangement of the cyclopropane ring relative to the 2,4-dimethylphenyl group. This enantiomeric purity is typically achieved through asymmetric synthesis or chiral resolution techniques, though specific methodologies remain proprietary in published literature.

Structural Motifs and Functional Groups

  • Cyclopropane ring: Imparts significant ring strain (≈27 kcal/mol), influencing reactivity in ring-opening reactions and stereoelectronic properties.
  • 2,4-Dimethylphenyl group: The electron-donating methyl groups at the 2- and 4-positions modulate aromatic electrophilic substitution patterns and π-π stacking interactions.
  • Primary amine: Protonated to an ammonium chloride salt, enhancing solubility in polar solvents like water or methanol.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

211.1127773 g/mol

Monoisotopic Mass

211.1127773 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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